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Compound of Interest

Compound Name: Pirenzepine

Cat. No.: B046924 Get Quote

CAS Number: 29868-97-1[1][2][3][4][5]

This technical guide provides an in-depth overview of the chemical properties, mechanism of

action, and key experimental methodologies related to pirenzepine hydrochloride. It is

intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
Pirenzepine hydrochloride is a white to off-white crystalline solid.[3][6] It is the dihydrochloride

salt of pirenzepine.[1][2] Key quantitative data regarding its chemical properties are

summarized in the table below.
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Property Value Source(s)

Molecular Formula
C₁₉H₂₁N₅O₂ · 2HCl or

C₁₉H₂₃Cl₂N₅O₂
[1][2][4][5]

Molecular Weight 424.3 g/mol [1][2][5]

Melting Point 248-250 °C [3][7]

>238 °C (decomposition) [8]

257-259 °C (decomposition) [6]

Solubility

Water: 50 mg/mL, 75 mg/mL

(with sonication), Soluble to

100 mM

[3][9][10]

PBS (pH 7.2): ~10 mg/mL [2][11]

DMSO: Soluble [8]

Appearance
White to off-white crystalline

powder/solid
[3][4][6]

λmax 280 nm [2][11]

Mechanism of Action and Signaling Pathway
Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1-

mAChR).[2][12] Its selectivity for the M1 receptor subtype over M2, M3, and M4 receptors is a

key feature of its pharmacological profile.[2][3] The M1 receptor is predominantly located in the

central nervous system and on gastric parietal cells.[12]

By antagonizing the M1 receptor, pirenzepine inhibits the action of acetylcholine.[12] In the

gastrointestinal system, this blockade leads to a significant reduction in gastric acid secretion.

[12] This action forms the basis of its therapeutic use in treating peptic ulcers.[3][12]

The M1 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to

Gq/11 proteins. The binding of an agonist (like acetylcholine) to the M1 receptor initiates a

signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second
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messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the

cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of

stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG,

activates protein kinase C (PKC), which in turn phosphorylates various downstream targets,

leading to a cellular response. Pirenzepine, as an antagonist, blocks the initiation of this

signaling pathway.
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Experimental Protocols
The following sections summarize the methodologies for key experiments involving

pirenzepine hydrochloride, as derived from the scientific literature. These are not exhaustive

protocols but provide an overview of the experimental setups.

Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of pirenzepine for muscarinic

receptors.

Objective: To quantify the interaction between pirenzepine and different muscarinic receptor

subtypes.

General Methodology:
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Membrane Preparation: Membranes from tissues or cells expressing the muscarinic

receptor subtype of interest (e.g., CHO cells overexpressing human M1-M5 receptors) are

prepared.

Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-

methylscopolamine or [³H]-pirenzepine) and varying concentrations of pirenzepine.

Equilibrium: The incubation is carried out for a sufficient time and at a specific temperature

(e.g., 2 hours at 21°C) to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration

of a non-labeled antagonist like atropine. The concentration of pirenzepine that inhibits

50% of the specific binding of the radioligand (IC₅₀) is calculated and then converted to the

inhibition constant (Ki).

Workflow for Radioligand Binding Assay

Functional Assays
This in vivo assay measures the functional effect of pirenzepine on gastric acid production.

Objective: To determine the potency of pirenzepine in inhibiting gastric acid secretion.

Animal Model: Typically performed in rats.

General Methodology:

Animal Preparation: Rats are anesthetized, and the pylorus is ligated to allow for the

collection of gastric juices.

Drug Administration: Pirenzepine or a vehicle control is administered, often intravenously.
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Stimulation: Gastric acid secretion is stimulated using an agent like pentagastrin or by

inducing a physiological stimulus.

Sample Collection: After a set period, the animal is euthanized, and the stomach contents

are collected.

Analysis: The volume of gastric juice is measured, and the acid concentration is

determined by titration with a standardized base (e.g., NaOH).

Data Analysis: The dose of pirenzepine that causes a 50% inhibition of acid output (ID₅₀)

is calculated.

This ex vivo assay assesses the effect of pirenzepine on smooth muscle contraction mediated

by muscarinic receptors.

Objective: To evaluate the antagonistic effect of pirenzepine on acetylcholine-induced

smooth muscle contraction.

Tissue Preparation: A segment of the ileum from a guinea pig is isolated and mounted in an

organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and

aerated.

Contraction Measurement: The tissue is connected to an isometric force transducer to record

contractions.

Procedure:

A cumulative concentration-response curve to an agonist like carbachol or acetylcholine is

established.

The tissue is then incubated with a fixed concentration of pirenzepine for a specific

duration.

A second concentration-response curve to the agonist is generated in the presence of

pirenzepine.
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Data Analysis: The dose-ratio (the ratio of the agonist concentration required to produce a

given response in the presence and absence of the antagonist) is calculated. This allows for

the determination of the pA₂, a measure of the antagonist's affinity.

Biochemical Assays
This assay measures the effect of pirenzepine on the M1 receptor-mediated production of

inositol phosphates.

Objective: To determine if pirenzepine blocks the Gq-mediated signaling pathway.

General Methodology:

Cell Culture and Labeling: Cells expressing M1 receptors are incubated with [³H]-myo-

inositol to label the cellular phosphoinositide pool.

Incubation: The labeled cells are pre-incubated with pirenzepine or vehicle, followed by

stimulation with a muscarinic agonist (e.g., carbachol).

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-

exchange chromatography.

Quantification: The radioactivity in each fraction is measured by liquid scintillation

counting.

Data Analysis: The ability of pirenzepine to inhibit the agonist-induced accumulation of

inositol phosphates is quantified.

This assay is used to assess the effect of pirenzepine on M2/M4 receptor-mediated signaling,

often as a measure of its selectivity.

Objective: To determine the selectivity of pirenzepine for M1 (Gq-coupled) versus M2/M4

(Gi-coupled) receptors.

General Methodology:
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Membrane Preparation: Membranes from cells or tissues expressing Gi-coupled

muscarinic receptors (e.g., heart) are used.

Assay Conditions: The assay mixture contains the membranes, ATP (the substrate for

adenylate cyclase), and agents to stimulate adenylate cyclase (e.g., forskolin).

Incubation: The membranes are incubated with a muscarinic agonist (which will inhibit

adenylate cyclase) in the presence of varying concentrations of pirenzepine.

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP)

produced is measured, typically using a radioimmunoassay or an enzyme-linked

immunosorbent assay (ELISA).

Data Analysis: The potency of pirenzepine in reversing the agonist-induced inhibition of

adenylate cyclase is determined. Comparing this potency to its potency in the

phosphoinositide breakdown assay reveals its selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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